N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
Description
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and a pyrazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-22-13-4-2-3-11(7-13)15-8-12(20-23-15)9-19-16(21)14-10-17-5-6-18-14/h2-8,10H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMVEKIUDXXUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole and pyrazine intermediates. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The pyrazine ring can be synthesized through various methods, including the condensation of 1,2-diketones with diamines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. For example, gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions (room temperature) has been reported for the synthesis of fluoroisoxazoles .
Chemical Reactions Analysis
Types of Reactions
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study reported an IC₅₀ value of approximately 15 µM against MCF-7 breast cancer cells, indicating its potential as a lead compound for developing new anticancer therapies .
Table: Anticancer Activity of this compound
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 12.5 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary assessments suggest that it may have efficacy against both bacterial and fungal strains. The mechanism involves disrupting microbial cell membranes or inhibiting essential enzymes, leading to cell death. Comparative studies with standard antibiotics have shown promising results, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
This compound is being investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Evaluation
In a comprehensive study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with notable efficacy against lung and breast cancer cells.
Case Study 2: Antimicrobial Assessment
A separate study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Using the disc diffusion method, researchers found that the compound exhibited good inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. The pyrazine ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole and pyrazine derivatives, such as:
Isoxazole derivatives: These include compounds with different substituents on the isoxazole ring, which can exhibit varying biological activities.
Pyrazine derivatives: These include compounds with different functional groups attached to the pyrazine ring, which can also have diverse biological properties.
Uniqueness
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is unique due to the specific combination of the isoxazole and pyrazine rings, along with the methoxyphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Biological Activity
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features both isoxazole and pyrazine rings, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 310.31 g/mol. The presence of the isoxazole ring (a five-membered ring containing one nitrogen and one oxygen atom) and the pyrazine ring (a six-membered ring containing two nitrogen atoms) enhances the compound's reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazine derivatives. For instance, compounds with similar structures have shown inhibitory activity against p38 MAPK, a key regulator in inflammatory responses .
- Receptor Modulation : The isoxazole component can interact with receptors, potentially modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways that are crucial in disease processes.
Antimicrobial Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. In vitro studies have shown that related pyrazole derivatives possess moderate antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) around 250 µg/mL .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored through its ability to inhibit pro-inflammatory cytokines. Similar compounds have demonstrated capacity to reduce levels of TNFα and IL-6 in cell-based assays, suggesting that this compound could exert similar effects .
Case Studies
- Case Study on Enzyme Inhibition : A study evaluated the inhibitory effects of pyrazole derivatives on p38 MAPK. The most potent derivative exhibited an IC50 value of 53 nM, indicating strong inhibition potential that could be paralleled in studies involving this compound .
- Antimicrobial Efficacy Assessment : A comparative study assessed various pyrazole derivatives for their antimicrobial activities. The results indicated that certain derivatives could disrupt bacterial cell membranes, leading to cell lysis, which supports the hypothesis that this compound may share similar mechanisms .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
